Geranic acid

Catalog No.
S525443
CAS No.
459-80-3
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranic acid

CAS Number

459-80-3

Product Name

Geranic acid

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7+

InChI Key

ZHYZQXUYZJNEHD-CLFYSBASSA-N

SMILES

CC(=CCCC(=CC(=O)O)C)C

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

Decaprenoic acid; GERANID; GERANIC ACID; decaprenoic acid; RARECHEM AL BO 0140; Geranic acid; 3,7-Dimethyl-2,6-octadienoic acid.

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/C(=O)O)/C)C

Description

The exact mass of the compound Geranic acid is 168.12 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of monoterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Geranic acid, a naturally occurring monocarboxylic acid found in essential oils like citronella and lemongrass [], has gained interest in scientific research for its potential applications in various fields. Here's a breakdown of its current exploration:

Antimicrobial Activity

Studies suggest geranic acid exhibits antimicrobial properties against a broad spectrum of bacteria and fungi []. One research area focuses on its potential use in combination with choline chloride to form a deep eutectic solvent (DES) called choline geranate (CAGE). This DES demonstrates promising results in combating pathogens associated with skin conditions like rosacea [].

Drug Delivery

Geranic acid's ability to penetrate the skin barrier makes it a potential candidate for enhancing transdermal drug delivery. Research suggests that CAGE can effectively deliver various drugs through the skin, potentially improving treatment efficacy for various diseases [].

Treatment for Genetic Disorders

Recent studies explore the use of geranic acid derivatives in treating nonsense mutation-mediated genetic disorders like Duchenne muscular dystrophy (DMD) []. These derivatives show promise in restoring protein function, offering a potential breakthrough in DMD treatment [].

Geranic acid, scientifically known as 3,7-dimethyl-2,6-octadienoic acid, is a polyunsaturated fatty acid characterized by its unique structure featuring two methyl groups at the third and seventh carbon positions. It has a molecular formula of C10H16O2C_{10}H_{16}O_{2} and a molecular weight of approximately 168.23 g/mol . This compound is notable for its role as a pheromone in various organisms and is recognized for its distinct double bond configuration, which differentiates it from its isomer, nerolic acid .

Research suggests that geranic acid exhibits various mechanisms of action:

  • Antimicrobial activity: Studies indicate that geranic acid disrupts the cell membranes of bacteria and fungi, hindering their growth [, ].
  • Antimelanogenesis: Geranic acid might suppress melanin production by inhibiting the tyrosinase enzyme, potentially having skin lightening properties [].

While generally regarded as safe in low concentrations [], geranic acid can cause irritation upon contact with skin and eyes. Safety data sheets (SDS) recommend handling with gloves and eye protection [].

Involving the rearrangement or transformation of other monoterpenes such as myrcene or α-phellandrene can yield geranic acid .
  • Gas-Phase Bioproduction: This innovative method involves immobilized biocatalysts and gaseous substrates to facilitate the production of geranic acid in an environmentally friendly manner .
  • Geranic acid exhibits various biological activities. It has been studied for its role in antibacterial applications, particularly in the form of choline geranate, which shows significant efficacy against biofilms formed by multidrug-resistant pathogens . Additionally, geranic acid's interaction with biological membranes suggests potential applications in drug delivery systems due to its ability to penetrate skin effectively .

    Geranic acid finds utility in various fields:

    • Pharmaceuticals: As an active ingredient in formulations targeting bacterial infections.
    • Cosmetics: Utilized for its fragrance properties and potential skin benefits.
    • Agriculture: Employed as a natural pesticide due to its pheromonal properties that can affect pest behavior.
    • Food Industry: Used as a flavoring agent owing to its pleasant aroma.

    Studies on the interactions of geranic acid reveal its ability to disrupt bacterial biofilms and integrate into bacterial membranes, affecting membrane integrity and homeostasis . The compound's interactions are crucial for understanding its antibacterial mechanisms and enhancing its efficacy in therapeutic applications.

    Geranic acid shares structural similarities with several compounds, which can be compared based on their properties and applications:

    Compound NameStructure DescriptionUnique Features
    Nerolic AcidIsomer of geranic acidDifferent double bond configuration
    MyrceneMonoterpene with similar originsHigher volatility and different biological roles
    LimoneneAnother monoterpeneWidely used for fragrance; less polar than geranic
    CitralMixture of neral and geranialStrong lemon scent; used extensively in flavoring
    FenchoneMonocyclic ketone derived from pineneDistinct aroma; used in flavoring and perfumery

    Geranic acid's unique double bond configuration and specific biological activities distinguish it from these similar compounds, making it particularly valuable in pharmaceutical and agricultural applications.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Colourless viscous liquid; Faint floral aroma

    XLogP3

    3.1

    Exact Mass

    168.12

    Boiling Point

    250.0 °C

    Density

    0.953-0.959

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    10797G3M5Y

    GHS Hazard Statements

    Aggregated GHS information provided by 308 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    4698-08-2
    459-80-3

    Wikipedia

    (2E)-geranic acid
    3,7-dimethylocta-2,6-dienoic acid

    Use Classification

    Food additives -> Flavoring Agents
    FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index
    Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

    General Manufacturing Information

    2,6-Octadienoic acid, 3,7-dimethyl-: ACTIVE
    2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-: INACTIVE

    Dates

    Modify: 2023-08-15
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    2: Sanekata A, Tanigawa A, Takoi K, Nakayama Y, Tsuchiya Y. Identification and Characterization of Geranic Acid as a Unique Flavor Compound of Hops ( Humulus lupulus L.) Variety Sorachi Ace. J Agric Food Chem. 2018 Nov 21;66(46):12285-12295. doi: 10.1021/acs.jafc.8b04395. Epub 2018 Nov 12. PubMed PMID: 30362744.
    3: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, geranic acid, CAS Registry Number 459-80-3. Food Chem Toxicol. 2018 Dec;122 Suppl 1:S68-S74. doi: 10.1016/j.fct.2018.08.022. Epub 2018 Aug 16. Review. PubMed PMID: 30118821.
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    7: Haruehanroengra P, Vangaveti S, Ranganathan SV, Wang R, Chen A, Sheng J. Nature's Selection of Geranyl Group as a tRNA Modification: The Effects of Chain Length on Base-Pairing Specificity. ACS Chem Biol. 2017 Jun 16;12(6):1504-1513. doi: 10.1021/acschembio.7b00108. Epub 2017 Apr 18. PubMed PMID: 28418649.
    8: Engel KC, Stökl J, Schweizer R, Vogel H, Ayasse M, Ruther J, Steiger S. A hormone-related female anti-aphrodisiac signals temporary infertility and causes sexual abstinence to synchronize parental care. Nat Commun. 2016 Mar 22;7:11035. doi: 10.1038/ncomms11035. PubMed PMID: 27002429; PubMed Central PMCID: PMC4804164.
    9: Jaworska M, Sikora E, Ogonowski J, Konieczna M. Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Acta Biochim Pol. 2015;62(2):229-33. doi: 10.18388/abp.2014_926. Epub 2015 Apr 9. PubMed PMID: 25856560.
    10: Mi J, Becher D, Lubuta P, Dany S, Tusch K, Schewe H, Buchhaupt M, Schrader J. De novo production of the monoterpenoid geranic acid by metabolically engineered Pseudomonas putida. Microb Cell Fact. 2014 Dec 4;13:170. doi: 10.1186/s12934-014-0170-8. PubMed PMID: 25471523; PubMed Central PMCID: PMC4266966.
    11: Brunel JM, Lieutaud A, Lome V, Pagès JM, Bolla JM. Polyamino geranic derivatives as new chemosensitizers to combat antibiotic resistant gram-negative bacteria. Bioorg Med Chem. 2013 Mar 1;21(5):1174-9. doi: 10.1016/j.bmc.2012.12.030. Epub 2013 Jan 3. PubMed PMID: 23352753.
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